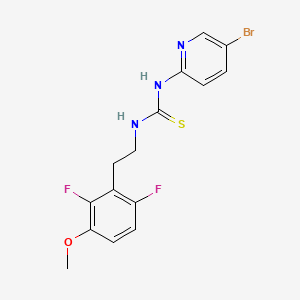
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2,6-difluoro-3-methoxyphenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-115 is a platinum-based intermetallic compound that has garnered significant attention in recent years due to its potential applications in various fields, including catalysis, medicine, and materials science. The compound is known for its high stability and unique electronic properties, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PT-115 typically involves the use of metal-organic chemical deposition (MOCD) methods. This process includes the deposition of platinum and its alloys onto various support materials such as carbon, silicon carbide, and titanium nitride. The reaction conditions often involve moderate temperatures around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure .
Industrial Production Methods
Industrial production of PT-115 involves large-scale synthesis techniques that ensure high yield and purity. The MOCD method is preferred due to its efficiency and ability to produce well-dispersed nanoparticles with sizes ranging from 1.5 to 6.2 nm. This method is quicker than conventional methods, with a total preparation time of approximately 10 hours .
Chemical Reactions Analysis
Types of Reactions
PT-115 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and other fields.
Common Reagents and Conditions
Common reagents used in the reactions involving PT-115 include oxygen, hydrogen, and various organic compounds. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal performance.
Major Products Formed
The major products formed from the reactions of PT-115 depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound can form oxides that are useful in catalytic applications .
Scientific Research Applications
PT-115 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PT-115 involves its interaction with molecular targets and pathways within cells. In medical applications, PT-115 exerts its effects by binding to specific proteins and enzymes, disrupting their function and leading to cell death. This mechanism is particularly useful in targeting cancer cells that are resistant to conventional treatments .
Properties
CAS No. |
149488-76-6 |
|---|---|
Molecular Formula |
C15H14BrF2N3OS |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(2,6-difluoro-3-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H14BrF2N3OS/c1-22-12-4-3-11(17)10(14(12)18)6-7-19-15(23)21-13-5-2-9(16)8-20-13/h2-5,8H,6-7H2,1H3,(H2,19,20,21,23) |
InChI Key |
HINMFTUIHCBZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Key on ui other cas no. |
149488-76-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















